Calculated logP Shift Relative to the Neutral Benzylsulfanyl Analog
The target compound (CAS 88519‑01‑1) exhibits a calculated logP of 2.42, whereas the closest neutral analog, 2‑benzylsulfanyl‑9‑methylpyrano[3,2‑e][1,3]benzoxazol‑7‑one (CAS 88519‑00‑0), has a calculated logP of 4.53 . The >2‑log‑unit decrease reflects the introduction of the ionizable carboxylic acid group and predicts substantially different absorption and distribution behavior.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.42 (C₁₃H₉NO₅S, MW 291.28) |
| Comparator Or Baseline | 2‑Benzylsulfanyl‑9‑methylpyrano[3,2‑e][1,3]benzoxazol‑7‑one (CAS 88519‑00‑0), logP = 4.53, MW 323.37 |
| Quantified Difference | ΔlogP = –2.11 (target compound is >2 log units more hydrophilic) |
| Conditions | In silico prediction (ALogPS/ACD‑derived); no experimental logD₇.₄ available |
Why This Matters
The >100‑fold predicted increase in hydrophilicity directly impacts solubility, passive permeability, and plasma protein binding, making the target compound a distinct chemical tool for probing targets where a negatively charged moiety at physiological pH is required.
